3-Cyclopentene-1-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

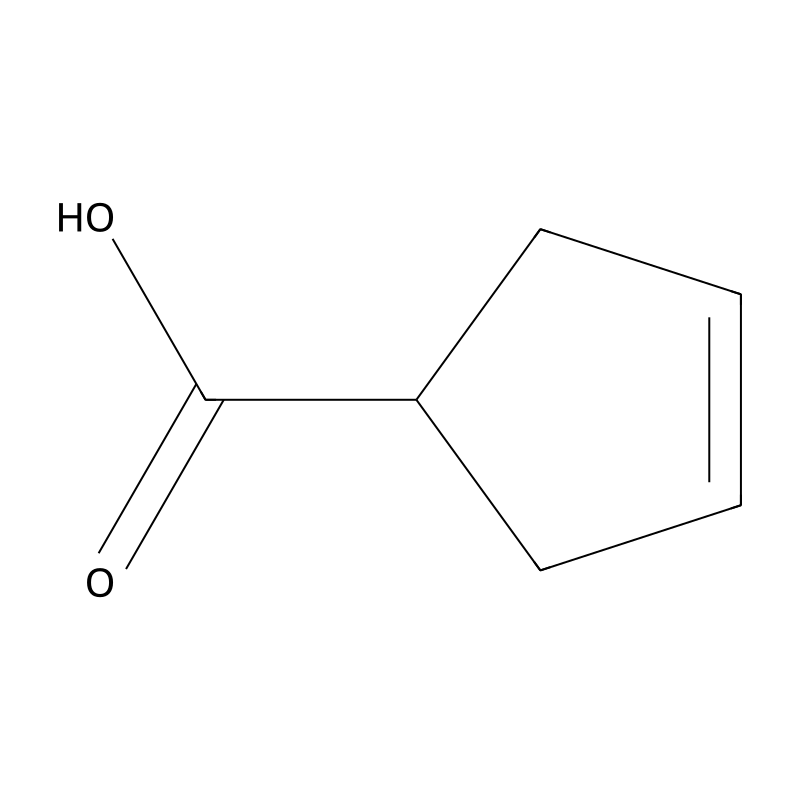

3-Cyclopentene-1-carboxylic acid is an organic compound with the molecular formula CHO and a molecular weight of approximately 112.13 g/mol. It is characterized by a cyclopentene ring with a carboxylic acid functional group at the first position. The compound is recognized for its unique structure, which includes a double bond within the cyclopentene ring, contributing to its reactivity and potential applications in organic synthesis and pharmaceuticals .

Synthesis and characterization:

-Cyclopentene-1-carboxylic acid is a relatively simple organic molecule with potential applications in various scientific fields. Research efforts have been directed towards developing efficient methods for its synthesis and characterization.

- A study published in the journal "Synthesis" describes the synthesis of 3-cyclopentene-1-carboxylic acid from cyclopentadiene through a multi-step process involving Diels-Alder cycloaddition and subsequent oxidation. []

- Another study, published in "Tetrahedron Letters", reports the synthesis of the compound using a palladium-catalyzed reaction. []

These studies not only provide methods for obtaining 3-cyclopentene-1-carboxylic acid but also contribute to the development of new synthetic strategies for similar molecules.

Potential applications:

While the research on 3-cyclopentene-1-carboxylic acid is ongoing, its unique structure and properties suggest potential applications in various scientific areas:

- Organic synthesis: The presence of both a carboxylic acid and an alkene functional group makes 3-cyclopentene-1-carboxylic acid a versatile building block for the synthesis of more complex molecules. Researchers are exploring its use in the preparation of pharmaceuticals, polymers, and other functional materials. []

- Medicinal chemistry: Studies suggest that 3-cyclopentene-1-carboxylic acid and its derivatives may possess biological activity. However, further research is needed to determine their potential therapeutic effects and develop them into viable drug candidates. []

Current research:

- A 2021 study published in "RSC Advances" investigates the use of 3-cyclopentene-1-carboxylic acid derivatives as ligands for metal catalysts. []

- Another recent study, published in "The Journal of Organic Chemistry", explores the reactivity of 3-cyclopentene-1-carboxylic acid towards various organic transformations.

- Electrophilic Addition: The double bond can undergo electrophilic addition reactions, allowing for the introduction of various substituents.

- Esterification: The carboxylic acid can react with alcohols to form esters, which are useful in various chemical applications.

- Decarboxylation: Under certain conditions, 3-cyclopentene-1-carboxylic acid can lose carbon dioxide, leading to the formation of cyclopentene derivatives .

While specific biological activity data on 3-cyclopentene-1-carboxylic acid is limited, compounds with similar structures have been studied for their potential pharmacological effects. Some derivatives of cyclopentene carboxylic acids exhibit anti-inflammatory and analgesic properties. Additionally, this compound may serve as an intermediate in synthesizing biologically active molecules, such as dolasetron mesylate, an antiemetic drug .

Several methods exist for synthesizing 3-cyclopentene-1-carboxylic acid:

- Cyclization Reactions: One common method involves the cyclization of appropriate precursors, such as allyl compounds or acyclic carboxylic acids, under acidic or basic conditions.

- Hydrolysis of Esters: The compound can also be synthesized via the hydrolysis of corresponding esters derived from cyclopentene derivatives.

- Rearrangement Reactions: Certain rearrangement reactions involving other cyclopentene derivatives can yield 3-cyclopentene-1-carboxylic acid as a product .

3-Cyclopentene-1-carboxylic acid finds applications in various fields:

- Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceuticals, notably in producing antiemetic agents.

- Organic Synthesis: The compound is utilized in organic synthesis for creating more complex molecules due to its reactive double bond and carboxylic acid group.

- Material Science: It may also have potential applications in developing new materials or polymers due to its unique structure .

Several compounds share structural similarities with 3-cyclopentene-1-carboxylic acid. Here are some comparable compounds along with their unique features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Cyclopentenecarboxylic Acid | Similar cyclopentene structure but different position | Often used in polymer chemistry |

| Cyclohexene-1-carboxylic Acid | Six-membered ring instead of five | Exhibits different reactivity patterns |

| 4-Cyclopentenoic Acid | Carboxylic group at position four | Potentially different biological activities |

| Cyclobutane-1-carboxylic Acid | Four-membered ring | More strained structure leading to different reactivity |

These compounds illustrate the diversity within cyclic carboxylic acids while highlighting the distinct features that make 3-cyclopentene-1-carboxylic acid unique, particularly its five-membered ring structure and specific reactivity profile .

3-Cyclopentene-1-carboxylic acid possesses the molecular formula C₆H₈O₂ with a molecular weight of 112.13 grams per mole [1] [2]. The compound is officially registered under the Chemical Abstracts Service registry number 7686-77-3 [1] [2]. The International Union of Pure and Applied Chemistry systematic name for this compound is cyclopent-3-ene-1-carboxylic acid [1] [2]. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation C1C=CCC1C(=O)O [3], while its International Chemical Identifier Key is XVSYDLITVYBCBD-UHFFFAOYSA-N [1] [2].

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈O₂ |

| Molecular Weight (g/mol) | 112.13 |

| CAS Registry Number | 7686-77-3 |

| IUPAC Name | cyclopent-3-ene-1-carboxylic acid |

| SMILES Notation | C1C=CCC1C(=O)O |

| InChI Key | XVSYDLITVYBCBD-UHFFFAOYSA-N |

| Boiling Point (°C) | 215 |

| Density (g/mL at 25°C) | 1.084 |

| Refractive Index | 1.47 |

| Physical State (20°C) | Liquid |

| Appearance | Colorless to light yellow transparent liquid |

| Predicted pKa | 4.62 ± 0.20 |

Structural Representation

Lewis Structure

The Lewis structure of 3-cyclopentene-1-carboxylic acid displays a five-membered ring containing one carbon-carbon double bond between the third and fourth carbon atoms, with a carboxyl functional group attached to the first carbon [1] [4]. The carboxyl group consists of a carbon atom double-bonded to one oxygen atom and single-bonded to a hydroxyl group [5] [6]. Each carbon atom in the ring maintains its tetrahedral electron geometry where applicable, with the exception of the carbons involved in the double bond, which exhibit trigonal planar geometry [7] [8]. The oxygen atoms in the carboxyl group possess two lone pairs of electrons each, contributing to their bent molecular geometry [5] [6].

Skeletal Formula

The skeletal formula representation of 3-cyclopentene-1-carboxylic acid depicts the carbon skeleton as a pentagon with one side representing the carbon-carbon double bond [9] [3]. The carboxylic acid functional group extends from one vertex of the pentagon, with the carbonyl carbon forming the point of attachment [1] [4]. This representation clearly shows the unsaturation present in both the ring system and the carboxyl functional group [4] [10]. The skeletal formula effectively communicates the connectivity pattern while omitting hydrogen atoms for clarity [9] [3].

Ball-and-Stick Models

Ball-and-stick models of 3-cyclopentene-1-carboxylic acid illustrate the three-dimensional arrangement of atoms with spheres representing atomic positions and cylinders representing chemical bonds [1]. The cyclopentene ring adopts a non-planar conformation to minimize ring strain, with the double bond constraining two carbon atoms to a planar arrangement [11] [12]. The carboxyl group extends from the ring in a manner that allows for optimal orbital overlap [5] [13]. This model type effectively demonstrates bond angles and relative atomic sizes while maintaining visual clarity of the molecular framework [1].

Space-Filling Models

Space-filling models represent 3-cyclopentene-1-carboxylic acid by showing the actual volumes occupied by individual atoms, providing insight into the molecular surface and potential intermolecular interactions [1]. These models reveal the compact nature of the cyclopentene ring and the accessibility of the carboxyl functional group for hydrogen bonding [5] [6]. The space-filling representation is particularly useful for understanding steric effects and molecular recognition patterns [1]. The model demonstrates how the puckered ring conformation affects the overall molecular shape and surface topology [12] [14].

Stereochemical Analysis

3-Cyclopentene-1-carboxylic acid possesses a chiral center at the carbon atom bearing the carboxyl group, resulting in the existence of two enantiomers [1] [15]. The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, with the carboxyl group typically receiving the highest priority [15]. The presence of the double bond in the ring constrains the molecular flexibility and influences the preferred conformations of each enantiomer [16] [10]. Due to the geometric constraints imposed by the five-membered ring structure, trans-isomerism across the double bond is not observed under normal conditions [10]. The stereochemical properties of this compound are influenced by the pseudorotational motion of the cyclopentene ring, which allows for rapid interconversion between conformational states [17] [18] [16].

Conformational Analysis of the Cyclopentene Ring

The cyclopentene ring in 3-cyclopentene-1-carboxylic acid exhibits conformational flexibility through pseudorotational motion, rapidly interconverting between envelope and half-chair conformations [17] [18] [16]. The envelope conformation is slightly favored energetically, with an energy difference of approximately 0.5 kilocalories per mole compared to the half-chair form [19]. In the envelope conformation, one carbon atom is displaced from the plane defined by the other four atoms, creating a flap-like structure [12] [14]. This puckering reduces torsional strain by allowing most carbon-carbon bonds to adopt nearly staggered orientations [12]. The presence of the carboxyl substituent introduces asymmetry that can stabilize certain conformational states [19] [20]. The pseudorotational barrier is relatively low, estimated at approximately 2.8 reciprocal centimeters, allowing for rapid conformational exchange at room temperature [17] [18]. The double bond constrains two adjacent carbons to a planar arrangement, reducing the overall conformational freedom compared to cyclopentane [16] [10].

| Structural Parameter | Typical Value |

|---|---|

| C-C single bond length (Å) | 1.54 |

| C=C double bond length (Å) | 1.34 |

| C-O (carbonyl) bond length (Å) | 1.20 |

| C-OH bond length (Å) | 1.34 |

| C-C-C bond angle (°) | 109.5 (ideal tetrahedral) |

| C=C-C bond angle (°) | 120 (ideal sp² trigonal) |

| O=C-O bond angle (°) | 124 (typical for carboxylic acids) |

| O=C-C bond angle (°) | 118 (typical for carboxylic acids) |

Electronic Structure and Bonding

The electronic structure of 3-cyclopentene-1-carboxylic acid involves multiple hybridization states across its carbon framework [7]. The carboxyl carbon exhibits sp² hybridization, forming three sigma bonds in a trigonal planar arrangement with one unhybridized p orbital participating in the carbonyl pi bond [5] [7]. The carbons involved in the ring double bond also display sp² hybridization, creating a planar geometry with 120-degree bond angles [8] [7]. The remaining ring carbons maintain sp³ hybridization with tetrahedral geometry [7]. The carboxyl functional group demonstrates resonance stabilization between the carbonyl and hydroxyl oxygens, with the negative charge delocalized across both oxygen atoms in the conjugate base [6] [13]. This resonance contributes approximately 1.20 electron volts of stabilization energy to the carboxyl group [13]. The pi electron system of the double bond in the ring is isolated from the carboxyl pi system, preventing extended conjugation [21]. The molecular orbital structure includes both bonding and antibonding combinations, with the highest occupied molecular orbital typically located on the carboxyl oxygen atoms [21].

| Atom Type | Hybridization | Geometry |

|---|---|---|

| C1 (carboxyl carbon) | sp² | Trigonal planar |

| C2 (ring carbon adjacent to carboxyl) | sp³ | Tetrahedral |

| C3 (ring carbon with double bond) | sp² | Trigonal planar |

| C4 (ring carbon with double bond) | sp² | Trigonal planar |

| C5 (ring carbon) | sp³ | Tetrahedral |

| Carbonyl oxygen | sp² | Bent (lone pairs) |

| Hydroxyl oxygen | sp³ | Bent (lone pairs) |

3-Cyclopentene-1-carboxylic acid exists as a clear liquid at room temperature (20°C) [1] [2] [3]. The compound exhibits a characteristic appearance described as a colorless to light yellow to light orange clear liquid [1] [2] [4]. This variation in color may be attributed to the purity of the sample or storage conditions. The liquid state at ambient temperature is consistent with its relatively low molecular weight of 112.13 g/mol [1] [2] [3] and the presence of the carboxylic acid functional group, which contributes to intermolecular hydrogen bonding that affects the physical properties.

Thermodynamic Properties

Melting and Boiling Points

The boiling point of 3-Cyclopentene-1-carboxylic acid has been consistently reported as 215°C at standard atmospheric pressure [1] [2] [3] [5] [4] [6]. This value appears in multiple reliable sources including TCI Chemicals, Sigma-Aldrich, and ChemicalBook databases. Some sources report slight variations, with Avantor Sciences listing 227.3°C at 760 mmHg [7], though the 215°C value appears to be more widely accepted in the literature.

The melting point of 3-Cyclopentene-1-carboxylic acid is not available in the current literature [6]. This absence of melting point data suggests that the compound may not exhibit a sharp melting transition or that such measurements have not been systematically conducted and reported.

Heat Capacity

Specific heat capacity data for 3-Cyclopentene-1-carboxylic acid has not been reported in the available literature. While general methods for calculating heat capacities of organic compounds exist [8], experimental measurements for this specific compound are not documented. The absence of such thermodynamic data represents a significant gap in the characterization of this compound.

Enthalpy of Formation

The enthalpy of formation for 3-Cyclopentene-1-carboxylic acid has not been experimentally determined or reported in the literature. This thermodynamic property is crucial for understanding the stability and energy relationships of the compound but remains unavailable for this specific molecule.

Spectroscopic Properties

Refractive Index

The refractive index of 3-Cyclopentene-1-carboxylic acid has been measured at 20°C and reported as n₂₀/D = 1.469 [1] [2] [3] [5] [4] [6]. This value is consistently reported across multiple sources including TCI Chemicals and Sigma-Aldrich. Some sources report slight variations, with values of 1.47 [2] [9] also appearing in the literature. The refractive index provides important information about the optical properties and molecular structure of the compound.

Optical Properties

The optical properties of 3-Cyclopentene-1-carboxylic acid in terms of specific rotation, optical activity, or UV-Vis absorption characteristics have not been systematically reported in the available literature. For carboxylic acids in general, UV-Vis spectroscopy typically shows weak absorption bands at 200-215 nm due to n→π* transitions [10], but specific data for this compound is not available.

Transport Properties

Density

The density of 3-Cyclopentene-1-carboxylic acid has been reported as 1.084 g/mL at 25°C [1] [3] [5] [4] [6]. The specific gravity has been measured as 1.10 at 20/20°C [2] [9]. These values are consistent across multiple reliable sources and indicate that the compound is slightly denser than water, which is typical for organic compounds containing carboxylic acid functional groups due to hydrogen bonding interactions.

Viscosity

Viscosity data for 3-Cyclopentene-1-carboxylic acid has not been reported in the available literature. This represents another gap in the transport property characterization of the compound. Viscosity measurements would be valuable for understanding the flow behavior and intermolecular interactions of this compound.

Data Summary Table

| Property | Value | Source |

|---|---|---|

| Physical State (20°C) | Liquid | [1] [2] [3] |

| Appearance | Clear liquid | [1] [2] [4] |

| Color | Colorless to light yellow to light orange | [1] [2] [4] |

| Boiling Point | 215°C | [1] [2] [3] [5] [4] [6] |

| Melting Point | Not available | [6] |

| Density (25°C) | 1.084 g/mL | [1] [3] [5] [4] [6] |

| Specific Gravity (20/20) | 1.10 | [2] [9] |

| Refractive Index (20°C) | 1.469 (n₂₀/D) | [1] [2] [3] [5] [4] [6] |

| Flash Point | >110°C (>230°F) | [5] [11] [12] |

| Vapor Pressure (25°C) | 0.0282 mmHg | [4] |

| Heat Capacity | Not available | - |

| Enthalpy of Formation | Not available | - |

| Autoignition Temperature | Not available | [12] [13] |

| Viscosity | Not available | - |

XLogP3

GHS Hazard Statements

H290 (12.5%): May be corrosive to metals [Warning Corrosive to Metals];

H314 (12.5%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (87.5%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (12.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant